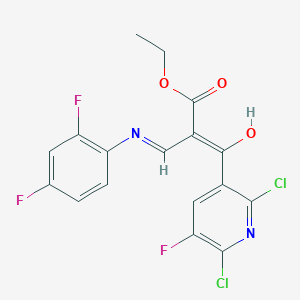
MIXED BED RESIN TMD-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mixed Bed Resin TMD-8 is a self-indicating ion exchange resin composed of a mixture of strong cation and strong anion exchange resins. This resin is designed to change color from blue-green to amber when its exchange capacity is reached, making it useful for monitoring the ion exchange process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mixed Bed Resin TMD-8 is synthesized by combining strong cation exchange resins and strong anion exchange resins in a 1:1 ratio. The cation exchange resin is typically made from sulfonated polystyrene, while the anion exchange resin is made from quaternized polystyrene. These resins are then mixed and conditioned to achieve the desired properties .
Industrial Production Methods
In industrial settings, the production of this compound involves the polymerization of styrene followed by sulfonation to create the cation exchange resin. The anion exchange resin is produced by polymerizing styrene and then quaternizing it with a suitable amine. The two resins are then mixed in the appropriate ratio and conditioned to ensure uniformity and performance .
Analyse Des Réactions Chimiques
Types of Reactions
Mixed Bed Resin TMD-8 primarily undergoes ion exchange reactions. These reactions involve the exchange of ions between the resin and the surrounding solution. The resin can exchange cations and anions simultaneously, making it effective for deionization and purification processes .
Common Reagents and Conditions
The ion exchange reactions involving this compound typically occur in aqueous solutions. Common reagents include acids, bases, and salts. The reactions are usually carried out at room temperature and neutral pH, although the resin can operate across a wide pH range (0-14) .
Major Products Formed
The major products formed from the ion exchange reactions involving this compound are the purified water and the exchanged ions. For example, when used in water purification, the resin removes cations and anions from the water, resulting in deionized water .
Applications De Recherche Scientifique
Mixed Bed Resin TMD-8 has a wide range of scientific research applications, including:
Chemistry: Used in chromatography for the separation and purification of compounds.
Biology: Employed in the purification of biological samples, such as proteins and nucleic acids.
Medicine: Utilized in the preparation of pharmaceutical products by removing impurities.
Industry: Applied in water treatment processes to produce high-purity water for industrial applications
Mécanisme D'action
The mechanism of action of Mixed Bed Resin TMD-8 involves the exchange of ions between the resin and the surrounding solution. The cation exchange resin component exchanges hydrogen ions for cations in the solution, while the anion exchange resin component exchanges hydroxide ions for anions. This dual exchange process effectively removes both cations and anions from the solution, resulting in deionized water .
Comparaison Avec Des Composés Similaires
Similar Compounds
AmberLite™ MB20: Another mixed bed resin with similar ion exchange properties.
Amberlite™ HPR4811 Cl Anion Exchange Resin: Primarily an anion exchange resin but can be used in combination with cation exchange resins.
AmberLite™ MB: A mixed bed resin used for similar applications
Uniqueness
Mixed Bed Resin TMD-8 is unique due to its self-indicating property, which allows users to easily monitor the exchange capacity. This feature is particularly useful in applications where precise control of ion exchange is critical .
Propriétés
Numéro CAS |
100915-97-7 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-1H-cycloocta[c]pyrazole](/img/structure/B1165607.png)

